molecular formula C16H19FN4O2 B2819201 (4-(2-fluorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1014049-40-1

(4-(2-fluorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2819201
CAS No.: 1014049-40-1
M. Wt: 318.352
InChI Key: HIWOAOWXMQFLIG-UHFFFAOYSA-N
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Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of various moieties. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The compound’s chemical reactions primarily involve its interaction with ENTs. For instance, it has been observed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .

Mechanism of Action

The compound acts as an inhibitor of ENTs. It reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of the compound could not be washed out, suggesting that it is an irreversible and non-competitive inhibitor .

Future Directions

The compound shows promise as a novel inhibitor of ENTs, particularly ENT2 . Future research could focus on further exploring its potential therapeutic applications, improving its selectivity, and reducing any potential side effects.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-19-11-12(15(18-19)23-2)16(22)21-9-7-20(8-10-21)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWOAOWXMQFLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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